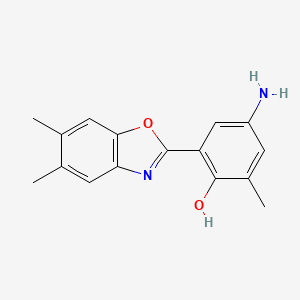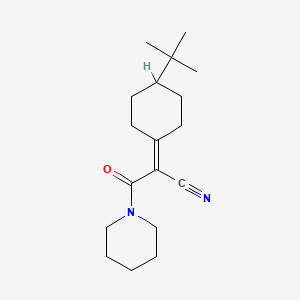![molecular formula C15H16N2O4 B6045464 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6045464.png)
5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione, also known as DNC or DNC-NNO, is a chemical compound that has been extensively studied for its potential use in scientific research. DNC is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C17H17N2O5. In
Applications De Recherche Scientifique
5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions, a photosensitizer for photodynamic therapy, and a potential anti-cancer agent. 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione has also been used in the development of molecular sensors for detecting nitroaromatic compounds.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and zinc. This complex can then interact with biological molecules such as DNA and proteins, potentially leading to changes in their function.
Biochemical and Physiological Effects:
5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione has been shown to have a variety of biochemical and physiological effects in vitro, including the inhibition of cancer cell growth and the induction of apoptosis. 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and other compounds. However, 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione can be difficult to work with due to its low solubility in water and its tendency to form aggregates.
Orientations Futures
There are many potential future directions for research on 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione, including further studies of its mechanism of action, the development of new applications for 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione in scientific research, and the synthesis of new derivatives of 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione with improved properties. Additionally, further research is needed to fully understand the potential benefits and limitations of using 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione in various scientific research applications.
Méthodes De Synthèse
The synthesis of 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione involves the reaction of 2-nitrobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base catalyst such as piperidine. The resulting product is 5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione-NNO, which can be purified by recrystallization.
Propriétés
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(2-nitrophenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2)7-13(18)10(14(19)8-15)9-16-11-5-3-4-6-12(11)17(20)21/h3-6,9,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJAFGPBOUVMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-{[(2-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6045404.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6045421.png)

![4-{[1-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6045425.png)
![2-{[(4-ethoxyphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6045445.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)


![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
